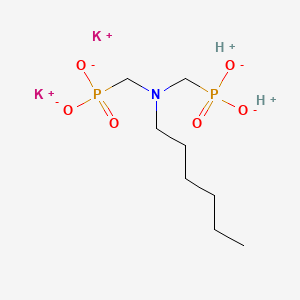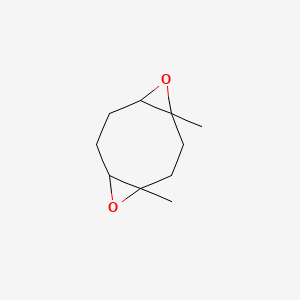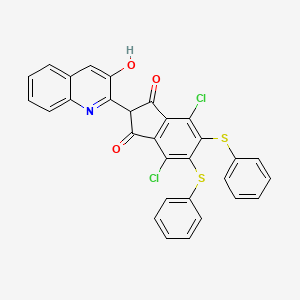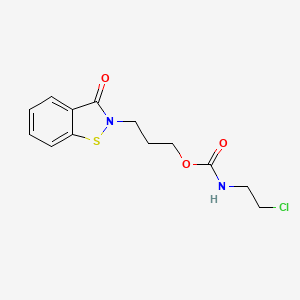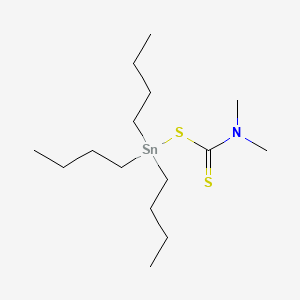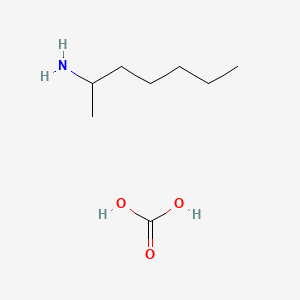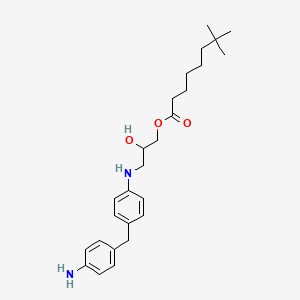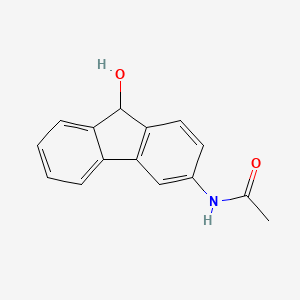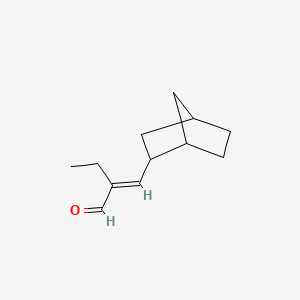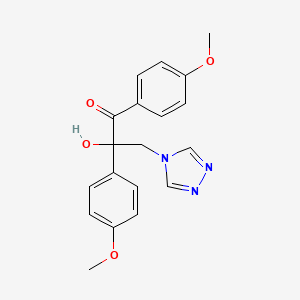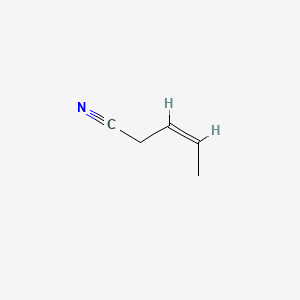
3-Pentenenitrile, (3Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-Pentenenitrile: is an organic compound with the molecular formula C5H7N It is characterized by the presence of a nitrile group (–C≡N) attached to a pentene chain with a cis configuration at the double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Isomerization of cis-2-Pentenenitrile: One common method for preparing cis-3-Pentenenitrile involves the isomerization of cis-2-Pentenenitrile.
Gas-Phase Pyrolysis: Another method involves the gas-phase pyrolysis of trans-3-Pentenenitrile.
Industrial Production Methods: The industrial production of cis-3-Pentenenitrile typically involves large-scale isomerization processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Cis-3-Pentenenitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Substituted nitriles or other derivatives.
Applications De Recherche Scientifique
Cis-3-Pentenenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of cis-3-Pentenenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The specific mechanism depends on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Trans-3-Pentenenitrile: Similar in structure but with a trans configuration at the double bond.
Cis-2-Pentenenitrile: An isomer with the nitrile group at a different position.
Trans-2-Pentenenitrile: Another isomer with both a different position of the nitrile group and a trans configuration.
Uniqueness: Cis-3-Pentenenitrile is unique due to its specific configuration and reactivity. Its cis configuration at the double bond can lead to different chemical properties and reactivity compared to its trans isomers. This makes it valuable in certain synthetic applications where specific stereochemistry is required.
Propriétés
Numéro CAS |
16545-78-1 |
|---|---|
Formule moléculaire |
C5H7N |
Poids moléculaire |
81.12 g/mol |
Nom IUPAC |
(Z)-pent-3-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2- |
Clé InChI |
UVKXJAUUKPDDNW-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\CC#N |
SMILES canonique |
CC=CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


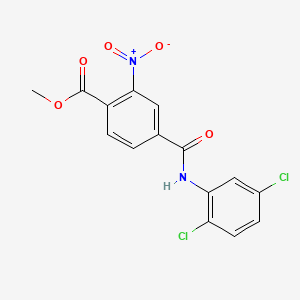
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
